molecular formula C24H22N2O2 B2595216 3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 892271-19-1

3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2595216
CAS No.: 892271-19-1
M. Wt: 370.452
InChI Key: PIRJMMALTJKWDO-UHFFFAOYSA-N
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Description

3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This specific compound features a quinazoline core substituted with benzyl and dimethylbenzyl groups, which may influence its chemical properties and biological activities.

Scientific Research Applications

3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its quinazoline core.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinazoline derivatives with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Benzyl and Dimethylbenzyl Groups: The benzyl and dimethylbenzyl groups can be introduced via nucleophilic substitution reactions. For instance, the quinazoline core can be reacted with benzyl halides or dimethylbenzyl halides in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts such as palladium or copper to facilitate the substitution reactions.

    Solvents: Selection of appropriate solvents like dimethylformamide or toluene to enhance reaction efficiency.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinazoline core to its corresponding dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or dimethylbenzyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydride.

    Solvents: Dimethylformamide, toluene.

Major Products

    Oxidation Products: Quinazoline-2,4-dione derivatives.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways, such as tyrosine kinases or G-protein coupled receptors.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione: A simpler analog without the benzyl and dimethylbenzyl substitutions.

    4-anilinoquinazolines: Known for their kinase inhibitory activity and use in cancer therapy.

    2,4-diaminoquinazolines: Studied for their antimicrobial properties.

Uniqueness

3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives. The presence of benzyl and dimethylbenzyl groups can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-benzyl-1-[(2,5-dimethylphenyl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-17-12-13-18(2)20(14-17)16-25-22-11-7-6-10-21(22)23(27)26(24(25)28)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRJMMALTJKWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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